molecular formula C16H26O B12623238 1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene CAS No. 918828-00-9

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene

Katalognummer: B12623238
CAS-Nummer: 918828-00-9
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: VESUBCYYZCDTEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a tert-butyl group and an alkoxy group derived from hexan-2-ol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene can be synthesized through multiple synthetic routes. One common method involves the alkylation of 1-tert-butyl-3-hydroxybenzene with hexan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-tert-Butyl-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a hexan-2-yloxy group.

    1-tert-Butyl-4-methoxybenzene: Features a methoxy group at the para position relative to the tert-butyl group.

    1-tert-Butyl-2-methoxybenzene: Features a methoxy group at the ortho position relative to the tert-butyl group.

Uniqueness

1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene is unique due to the presence of the hexan-2-yloxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

918828-00-9

Molekularformel

C16H26O

Molekulargewicht

234.38 g/mol

IUPAC-Name

1-tert-butyl-3-hexan-2-yloxybenzene

InChI

InChI=1S/C16H26O/c1-6-7-9-13(2)17-15-11-8-10-14(12-15)16(3,4)5/h8,10-13H,6-7,9H2,1-5H3

InChI-Schlüssel

VESUBCYYZCDTEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)OC1=CC=CC(=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.